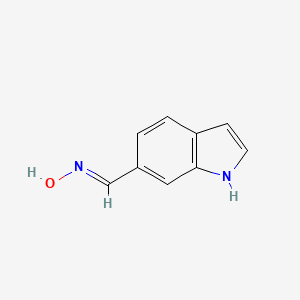

1H-indole-6-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-indole-6-carbaldehyde oxime is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1H-indole-6-carbaldehyde oxime consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen

Reactions with Electrophilic Alkenes/Alkynes

1H-Indole-6-carbaldehyde oxime engages in reactions with electrophilic alkenes and alkynes. This reaction process includes the formation of isoxazolidines through a tandem nitrone generation and 1,3-dipolar cycloaddition process, highlighting its potential in complex organic synthesis (Malamidou-Xenikaki et al., 1997).

Route to Annelated Pyrido[4,3-b]indoles

The derivatives of indole-3-carbaldehyde oxime can undergo cyclization to form pyrido-indoles. This synthesis pathway demonstrates the compound's utility in the creation of complex heterocyclic structures (Gilchrist et al., 1997).

Application in Supramolecular Chemistry

1H-Indole-6-carbaldehyde oxime has been used as a ligand for coordinating paramagnetic transition metal ions. This application led to the creation of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, indicating its relevance in materials science and nanotechnology (Giannopoulos et al., 2014).

Gold-Catalyzed Cycloisomerizations

The compound facilitates gold-catalyzed cycloisomerizations, leading to the formation of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This showcases its potential in catalytic processes and organic transformations (Kothandaraman et al., 2011).

Synthesis of Microbial Active Compounds

1H-Indole-6-carbaldehyde oxime is used in the synthesis of microbial active indole-substituted oxadiazoles. These compounds have shown promising in vitro anti-microbial activities, indicating potential pharmaceutical applications (Suryawanshi et al., 2023).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1H-Indole-6-carbaldehyde oxime is a specialty product used in proteomics research Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, influencing the function of the target proteins and the biochemical pathways they are involved in.

Biochemical Pathways

Indole derivatives, including 1H-Indole-6-carbaldehyde oxime, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds can affect various biochemical pathways, leading to a wide range of downstream effects.

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

(NE)-N-(1H-indol-6-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10,12H/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVPBLUWVAYFSN-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CN2)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indole-6-carbaldehyde oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-indan-2-YL-acetic acid](/img/structure/B1360872.png)